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Compound of Interest

Compound Name: N-Butylbenzamide

Cat. No.: B1595955

N-Butylbenzamide Derivatives: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Butylbenzamide derivatives,
focusing on their synthesis, basic physicochemical characteristics, and pharmacological
activities. The information is intended to serve as a valuable resource for researchers and
professionals engaged in drug discovery and development.

Core Physicochemical Characteristics

N-Butylbenzamide and its derivatives are a class of organic compounds characterized by a
benzamide core with a butyl group attached to the nitrogen atom. The general structure allows
for a wide range of substitutions on the aromatic ring, leading to a diverse array of
physicochemical and biological properties.

Table 1: Physicochemical Properties of Selected N-Butylbenzamide Derivatives
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Compound Molecular

Name Formula

Molecular
Weight ( g/mol

)

Melting Point

(°C)

Spectroscopic
Data
Highlights

N-(n-

Butyl)benzamide

C11Hi1sNO

177.24

3941

IR (KBr, cm™1):
3290 (NH), 1635
(C=0). 1H NMR
(CDCls, 300
MHz): & 7.77 (m,
2H), 7.48-7.40
(m, 3H), 6.47 (br
s, 1H), 3.47-3.41
(m, 2H), 1.62—
1.53 (m, 2H),
0.96 (t, J=7.2 Hz,
3H).[1]

N-(sec-
) C11H1sNO
Butyl)benzamide

177.24

87-90

IR (KBr, cm™1):
3285 (NH), 1632
(C=0). H NMR
(CDCls, 300
MHz): & 7.77 (m,
2H), 7.48-7.40
(m, 3H), 6.14 (br
s, 1H), 4.19-4.05
(m, 1H), 1.62—
1.53 (m, 2H),
1.22 (d, J=6.3
Hz, 3H), 0.96 (t,
J=7.2 Hz, 3H).[1]

N-(tert- C11H1sNO

Butyl)benzamide

177.24

134-135

IR (KBr, cm™1):
3332 (NH), 1643
(C=0). 1H NMR
(CDCls, 400
MHz): & 7.70 (m,
2H), 7.45-7.37
(m, 3H), 5.97 (br
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s, 1H), 1.46 (s,
9H).[1]

IR (KBr, cm™1):
3330 (NH), 1646
(C=0). 1H NMR
(CDCls, 400

N-(tert-Butyl)-4- MHz): & 7.67 (d,

methoxybenzami  Ci2H17NOz2 207.27 117-118 J=8.8 Hz, 2H),

de 6.88 (d, J=8.8
Hz, 2H), 5.89 (br
s, 1H), 3.82 (s,
3H), 1.45 (s, 9H).
[1]

IR (KBr, cm™1):
3385 (NH), 1651
(C=0). 1H NMR
(CDCls, 400
N-(tert-Butyl)-2- MHz): & 7.58—
chlorobenzamide CraHuCING 21169 109-110 7.56 (m, 1H),
7.35-7.26 (m,
3H), 5.92 (br s,
1H), 1.46 (s, 9H).

[1]

Synthesis and Experimental Protocols

The synthesis of N-Butylbenzamide derivatives can be achieved through several routes,
primarily involving the formation of an amide bond.

General Synthesis of N-Alkylbenzamides from
Oxaziridines

A common method involves the reaction of an oxaziridine with a catalyst.
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Caption: General workflow for the synthesis of N-alkylbenzamides.
Experimental Protocol:

o A mixture of H20 (1 mL), Fe2(S0a4)3-5H20 (2.5 mol%), and SDS (15 mol%) is stirred for 5
minutes at room temperature.[1]

o Oxaziridine (0.5 mmol) is added, and the reaction is stirred in a 5 mL sealed vial at 70 °C
until the oxaziridine is consumed, as monitored by Thin Layer Chromatography (TLC).[1]

 After the reaction is complete, the mixture is extracted with three 1 mL portions of ethyl
acetate.[1]
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e The combined organic phases are filtered through a short pad of silica gel and concentrated
under reduced pressure to yield the pure N-alkylbenzamide.[1]

Synthesis via Acyl Chloride

A traditional and effective method involves the reaction of a substituted benzoyl chloride with a
butylamine.

Experimental Protocol:

To a stirred solution of the desired substituted benzoyl chloride (1.0 eq) in an anhydrous
solvent such as Dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

e Slowly add a solution of the corresponding butylamine (1.2 eq).

» Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the
reaction progress by TLC.

e Upon completion, quench the reaction by adding water.

o Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous
sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude product is then purified by flash column chromatography on silica gel.

Pharmacological Activities and Signaling Pathways

N-Butylbenzamide derivatives have been investigated for a range of biological activities.[2]
Modifications to the core structure have yielded compounds with potential therapeutic
applications, including antimicrobial and anticancer effects.[2][3][4]

Table 2: Reported Pharmacological Activities of N-Butylbenzamide Derivatives
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Derivative Class

Pharmacological
Activity

Key Findings Reference

General Benzamides

Antimicrobial

Showed significant

activity against both
Gram-positive (e.g.,

Bacillus subtilis) and [21[4]
Gram-negative (e.g.,
Escherichia coli)

bacteria.

N-substituted

Benzamides

Antitumor

Certain derivatives

exhibit antiproliferative
activities against [3]
various cancer cell

lines.

N-benzylbenzamide

Derivatives

Tubulin
Polymerization
Inhibition

Compound 20b

showed significant
antiproliferative

activities with 1Cso

values ranging from ]
12 to 27 nM against

several cancer cell

lines.

N-substituted

Sulfamoylbenzamides

STAT3 Signaling
Inhibition

Compound B12 was
identified as an

inhibitor of the IL-

6/STAT3 signaling

pathway with 1Cso [6]
values of 0.61-1.11

MM in tumor cell lines

with STAT3

overexpression.

Inhibition of the STAT3 Signaling Pathway
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A notable mechanism of action for certain N-substituted sulfamoylbenzamide derivatives is the
inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

[6] STAT3 is a key transcription factor involved in cell growth, proliferation, and survival, and its
aberrant activation is implicated in various cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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